N-(sec-butyl)-2-chloroacetamide

描述

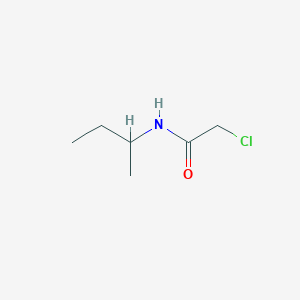

N-(sec-butyl)-2-chloroacetamide: is an organic compound that features a secondary butyl group attached to the nitrogen atom of a chloroacetamide moiety

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(sec-butyl)-2-chloroacetamide typically begins with 2-chloroacetyl chloride and sec-butylamine.

Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is cooled to 0°C to control the exothermic nature of the reaction.

Procedure: Sec-butylamine is added dropwise to a solution of 2-chloroacetyl chloride in the chosen solvent, maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Workup: The reaction mixture is then washed with water, followed by an aqueous sodium bicarbonate solution to neutralize any remaining acid. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors with precise temperature and addition controls to ensure consistent product quality. The purification steps may include distillation and crystallization to achieve the desired purity levels.

化学反应分析

Types of Reactions:

Nucleophilic Substitution: N-(sec-butyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and hydrochloric acid.

Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include N-(sec-butyl)-2-alkoxyacetamide, N-(sec-butyl)-2-thioacetamide, or N-(sec-butyl)-2-aminoacetamide.

Hydrolysis: 2-chloroacetic acid and sec-butylamine.

Reduction: Sec-butylamine.

科学研究应用

Scientific Research Applications

N-(sec-butyl)-2-chloroacetamide serves multiple roles in scientific research:

- Organic Synthesis : It acts as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Enzyme Inhibition Studies : The compound is utilized in studying enzyme interactions, particularly in assessing its inhibitory effects on specific biological targets.

- Antimicrobial Research : It has shown potential antimicrobial properties against various pathogens, making it relevant in the development of new antimicrobial agents.

- Pharmacological Investigations : this compound is being explored for its potential therapeutic applications, particularly in drug development.

Research indicates that this compound exhibits notable biological activity. It interacts with various enzymes and targets, which can lead to significant biological effects. One primary target is the enzyme Sterol 14-alpha demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. Inhibition of this enzyme can disrupt fungal cell membrane integrity.

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antifungal | Candida albicans | Inhibition of growth | 2024 |

| Antibacterial | Staphylococcus aureus | Moderate activity | 2024 |

| Antibacterial | Escherichia coli | Low activity | 2024 |

Case Studies

- Antifungal Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of Candida spp. by targeting CYP51, leading to disrupted ergosterol synthesis and subsequent fungal cell lysis.

- Antibacterial Potential : A comparative analysis revealed that this compound displays moderate activity against Gram-positive bacteria like Staphylococcus aureus, with research indicating enhanced efficacy through structural modifications.

- Enzyme Interaction Studies : Investigations into its role as an enzyme inhibitor have shown promising results, particularly regarding its interaction with metabolic pathways involving key enzymes.

Industrial Relevance

Beyond laboratory research, this compound is significant in industrial applications. It is utilized in the synthesis of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals. Its unique structural features contribute to its effectiveness as a versatile building block in various chemical processes.

作用机制

The mechanism of action of N-(sec-butyl)-2-chloroacetamide depends on its specific application. In general, the compound can act as an alkylating agent, where the chloroacetamide moiety reacts with nucleophilic sites in biological molecules, potentially leading to modifications in proteins or nucleic acids. This alkylation can disrupt normal cellular functions, which is the basis for its potential antimicrobial or anticancer activities.

相似化合物的比较

N-(sec-butyl)-acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

N-(tert-butyl)-2-chloroacetamide: Contains a tertiary butyl group, which can influence its steric and electronic properties, potentially altering its reactivity and biological activity.

N-(sec-butyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness: N-(sec-butyl)-2-chloroacetamide is unique due to the presence of the sec-butyl group and the chloroacetamide moiety, which confer specific reactivity and potential biological activities that differ from its analogs.

生物活性

N-(sec-butyl)-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound, characterized by its chloroacetamide functional group and a sec-butyl substituent, exhibits unique chemical properties that influence its biological activity. The presence of the chlorine atom allows for nucleophilic substitution reactions, which can lead to modifications in biological molecules such as proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its role as an alkylating agent . This compound can react with nucleophilic sites in various biomolecules, leading to:

- Protein Modification : Alkylation can disrupt normal protein function, potentially leading to apoptosis in cancer cells.

- Nucleic Acid Interaction : Modifications in nucleic acids can interfere with replication and transcription processes.

These interactions are critical for understanding the compound's potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In a comparative analysis involving various chloroacetamides, it was found that compounds with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) but were less effective against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans. .

Table 1: Antimicrobial Efficacy of Chloroacetamides

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | Low | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | High |

| N-(tert-butyl)-2-chloroacetamide | Moderate | Low | Low |

This table summarizes the relative antimicrobial efficacy observed in various studies, indicating that while this compound shows promise, it may not be as potent as some of its analogs.

Study 1: Antimicrobial Testing

In a study focusing on newly synthesized chloroacetamides, this compound was evaluated alongside other compounds for its antimicrobial properties. The results indicated that while it displayed moderate effectiveness against S. aureus, it had limited activity against Gram-negative bacteria and fungi .

Study 2: Enzymatic Studies

This compound has been investigated for its potential to inhibit specific enzymes involved in bacterial metabolism. The compound's ability to interact with cysteine residues in proteins has been highlighted as a mechanism through which it can exert biological effects.

Research Findings

Research has shown that the biological activity of this compound is influenced by its structural characteristics. The branched alkyl chain enhances lipophilicity, which may facilitate better interaction with cellular membranes compared to linear analogs. Furthermore, the compound's reactivity with thiol groups suggests potential applications in proteomics for enriching cysteine-containing peptides, thereby aiding in the identification and analysis of these peptides within complex mixtures.

属性

IUPAC Name |

N-butan-2-yl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-3-5(2)8-6(9)4-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOKLKIMNNTVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389711 | |

| Record name | N-(sec-butyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32322-73-9 | |

| Record name | N-(sec-butyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32322-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。